molecular formula C25H24ClN3O2S B2817906 2-[(2-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine CAS No. 422533-71-9

2-[(2-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine

Cat. No. B2817906
CAS RN: 422533-71-9
M. Wt: 466
InChI Key: MPAPBHTZQHWCDR-UHFFFAOYSA-N
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Description

The compound is a quinazolin-4-amine derivative, which is a class of compounds known for their diverse biological activities . It contains a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring. The compound also has a 2-chlorophenyl group, a methylsulfanyl group, and a 3,4-dimethoxyphenyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazoline core, along with the various substituents. The presence of the amine group on the quinazoline ring would make it a potential site for protonation, and the chloro and methoxy groups could potentially influence the electron density of the aromatic rings they are attached to .


Chemical Reactions Analysis

Quinazolin-4-amine derivatives can undergo a variety of chemical reactions, largely influenced by the substituents present on the quinazoline ring. For example, the amine group could potentially undergo reactions with acids, while the aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the nonpolar aromatic rings could influence its solubility properties. The compound’s melting point, boiling point, and other physical properties would depend on the specific arrangement of atoms and the types of intermolecular forces present .

Scientific Research Applications

Malaria Treatment

The compound TCMDC-125569 has been used in the study of drug resistance in malaria. It was found to be active against all mutant lines tested, including the DHODH C276Y line, which arose in selections with the clinical candidate DSM265 . This suggests its potential use in the treatment of malaria, particularly in cases where resistance to other drugs has developed.

Study of Drug Resistance Mechanisms

TCMDC-125569 has been used to study the mechanisms of drug resistance. In one study, it was found that the most common mechanism of resistance to this compound was copy number variation of the dhodh locus . This kind of research can help in understanding how resistance develops and how it can be overcome.

Development of New Therapeutic Strategies

The compound has been used in the development of new therapeutic strategies. For example, it has been used in studies exploring collateral sensitivity, a phenomenon where resistance to one drug causes increased sensitivity to another . This could potentially be used to develop new treatment strategies for diseases like malaria.

Antimalarial Drug Discovery

TCMDC-125569 is part of the Tres Cantos Antimalarial Set (TCAMS), a set of molecules with potential for antimalarial drug discovery . It has been used in high-throughput screening assays to identify compounds that are active against Plasmodium falciparum, the parasite responsible for malaria .

Transmission-Blocking Potential

Some compounds in the TCAMS, including possibly TCMDC-125569, have been identified as having transmission-blocking potential . This means they could potentially be used to prevent the transmission of malaria from one person to another.

Chemical Synthesis

The compound “2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine” is used in chemical synthesis . It can be produced through the reaction of 2-chloro-3,4-dimethoxyphenylacetone with ammonia or ethylamine .

Mechanism of Action

The mechanism of action of this compound would likely depend on its specific biological activity. Many quinazoline derivatives are known to have anticancer, antiviral, and anti-inflammatory activities, among others . The mechanism of action often involves interaction with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

Quinazolin-4-amine derivatives are a promising class of compounds for drug development due to their diverse biological activities . Future research could involve the synthesis and testing of new quinazolin-4-amine derivatives, including potentially the compound you mentioned. This could lead to the discovery of new drugs with improved efficacy and safety profiles .

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O2S/c1-30-22-12-11-17(15-23(22)31-2)13-14-27-24-19-8-4-6-10-21(19)28-25(29-24)32-16-18-7-3-5-9-20(18)26/h3-12,15H,13-14,16H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAPBHTZQHWCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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